molecular formula C19H22N2OS B4246592 (4-Methylpiperazin-1-yl)-(3-phenylmethoxyphenyl)methanethione

(4-Methylpiperazin-1-yl)-(3-phenylmethoxyphenyl)methanethione

Cat. No.: B4246592
M. Wt: 326.5 g/mol
InChI Key: UEKFWPQWXMCVED-UHFFFAOYSA-N
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Description

(4-Methylpiperazin-1-yl)-(3-phenylmethoxyphenyl)methanethione is an organic compound featuring a piperazine ring substituted with a benzyloxyphenylcarbonothioyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Methylpiperazin-1-yl)-(3-phenylmethoxyphenyl)methanethione typically involves the following steps:

    Formation of the Benzyloxyphenylcarbonothioyl Intermediate:

    Coupling with 4-Methylpiperazine:

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions: (4-Methylpiperazin-1-yl)-(3-phenylmethoxyphenyl)methanethione can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding benzoquinones.

    Reduction: The carbonothioyl group can be reduced to a thiol or a thioether.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Benzoquinones

    Reduction: Thiols or thioethers

    Substitution: Alkylated or acylated piperazine derivatives

Scientific Research Applications

(4-Methylpiperazin-1-yl)-(3-phenylmethoxyphenyl)methanethione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (4-Methylpiperazin-1-yl)-(3-phenylmethoxyphenyl)methanethione involves its interaction with specific molecular targets. The benzyloxy group can interact with hydrophobic pockets in proteins, while the piperazine ring can form hydrogen bonds with amino acid residues. This dual interaction can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

  • 1-{[3-(benzyloxy)phenyl]carbonyl}-4-methylpiperazine
  • 1-{[3-(benzyloxy)phenyl]carbamoyl}-4-methylpiperazine
  • 1-{[3-(benzyloxy)phenyl]sulfonyl}-4-methylpiperazine

Comparison: (4-Methylpiperazin-1-yl)-(3-phenylmethoxyphenyl)methanethione is unique due to the presence of the carbonothioyl group, which imparts distinct chemical reactivity compared to the carbonyl, carbamoyl, and sulfonyl analogs. This uniqueness can be leveraged in the design of molecules with specific properties for targeted applications.

Properties

IUPAC Name

(4-methylpiperazin-1-yl)-(3-phenylmethoxyphenyl)methanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2OS/c1-20-10-12-21(13-11-20)19(23)17-8-5-9-18(14-17)22-15-16-6-3-2-4-7-16/h2-9,14H,10-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEKFWPQWXMCVED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=S)C2=CC(=CC=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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